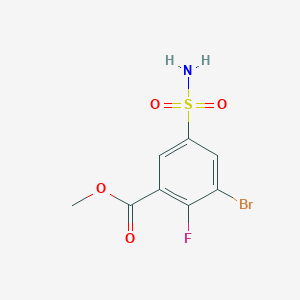![molecular formula C6H10ClF2N B15305154 2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorospiro[23]hexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is known for its unique spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a 1,3-diol, under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are usually carried out under controlled temperature and pressure conditions to ensure selective fluorination.
Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The production process is typically carried out in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or amine derivatives for nucleophilic substitution, fluorinating agents like DAST or Selectfluor for fluorination.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure and fluorine atoms contribute to its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride can be compared with other similar compounds, such as:
2,2-Difluorocyclohexan-1-amine hydrochloride: Similar structure but lacks the spirocyclic core.
2,2-Difluoropiperidin-1-amine hydrochloride: Contains a six-membered ring with a nitrogen atom, but no spirocyclic structure.
2,2-Difluoropyrrolidin-1-amine hydrochloride: Contains a five-membered ring with a nitrogen atom, but no spirocyclic structure.
The uniqueness of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to its non-spirocyclic counterparts.
Propriétés
Formule moléculaire |
C6H10ClF2N |
|---|---|
Poids moléculaire |
169.60 g/mol |
Nom IUPAC |
2,2-difluorospiro[2.3]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4(9)5(6)2-1-3-5;/h4H,1-3,9H2;1H |
Clé InChI |
XIIWMOBYHYIVIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(C2(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


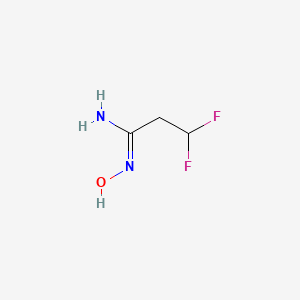

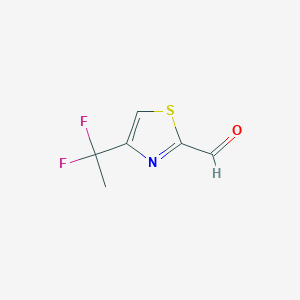
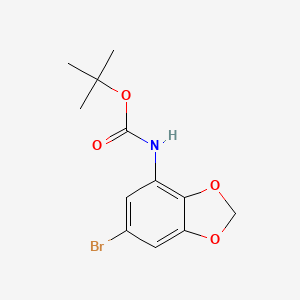
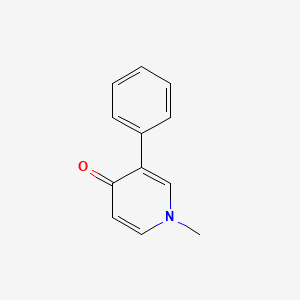
![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
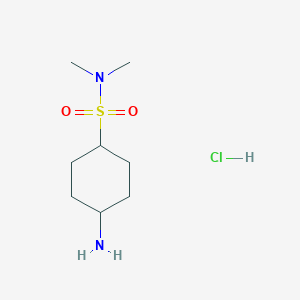

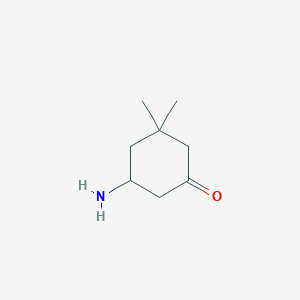
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
![4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
